Ethyl 2-(4-amino-3,5-dibromophenyl)acetate chemical structure and properties
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate chemical structure and properties
An In-depth Technical Guide to Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: Structure, Properties, and Synthetic Applications
Introduction
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a substituted phenylacetate derivative of significant interest in the field of medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a dibrominated aniline core coupled with an ethyl acetate side chain, makes it a versatile synthetic intermediate. The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester moiety—allows for a wide range of chemical transformations.
This guide provides a comprehensive overview of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate, detailing its chemical structure, physicochemical properties, synthesis methodologies, and critical applications. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this key building block. The primary utility of this compound lies in its role as a precursor for the synthesis of various bioactive molecules, most notably as a key intermediate in the production of the mucolytic agent Ambroxol.[1][2]
Section 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to its application in research and synthesis. This section outlines the key identifiers and physicochemical characteristics of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Chemical Structure and Identifiers
The structure of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is characterized by a central benzene ring substituted with an amino group at position 4, two bromine atoms at positions 3 and 5, and an ethyl acetate group at position 1.
Caption: Chemical structure of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 122063-99-4[3] |
| IUPAC Name | ethyl 2-(4-amino-3,5-dibromophenyl)acetate |
| Synonym(s) | (4-Amino-3,5-dibromo-phenyl)-acetic acid ethyl ester[3] |
| Molecular Formula | C₁₀H₁₁Br₂NO₂[3] |
| Molecular Weight | 337.01 g/mol [3] |
Physicochemical and Computational Data
The physical and computational properties of a molecule are crucial for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
Table 2: Physicochemical and Computational Properties
| Property | Value | Source |
| SMILES | CCOC(=O)CC1=CC(=C(C(=C1)Br)N)Br | [3] |
| InChI | 1S/C10H11Br2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 | |
| InChIKey | VFLXFLRILBFZFH-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |
| LogP (octanol-water partition coefficient) | 2.8994 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 3 | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Spectral Data Interpretation
While specific spectra are proprietary, the structural features of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate allow for the prediction of characteristic signals in various spectroscopic analyses.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The ethyl group would present as a triplet (CH₃) and a quartet (CH₂).[4] The methylene protons of the acetate side chain (Ar-CH₂-) would likely appear as a singlet. The aromatic protons would appear as a singlet due to their symmetrical environment. The protons of the primary amine (-NH₂) would also produce a singlet, though its chemical shift can be variable and concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show signals for the ethyl group carbons, the carbonyl carbon of the ester, the methylene carbon of the acetate side chain, and the aromatic carbons. The two brominated aromatic carbons would be distinct from the other aromatic carbons.
-
IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amine, C=O stretching for the ester carbonyl group, C-O stretching for the ester linkage, and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other fragments from the acetate side chain.
Section 2: Synthesis Methodology
The synthesis of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the protection of a starting aniline derivative, followed by bromination, and subsequent elaboration of the side chain.
Synthetic Workflow Overview
A common synthetic pathway starts from a simpler aniline derivative, such as 4-aminophenol or a related compound. The amino group is typically protected, often through acetylation, to prevent side reactions during the subsequent bromination step. The protected intermediate is then brominated, followed by the introduction of the ethyl acetate moiety. Finally, deprotection of the amino group yields the target compound.
Caption: General synthetic workflow for Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Detailed Experimental Protocol: Fischer Esterification Route
This protocol describes the synthesis starting from (4-Amino-3,5-dibromophenyl)acetic acid, a commercially available or readily synthesized intermediate.[5] The choice of an acid catalyst like sulfuric acid is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Materials:
-
(4-Amino-3,5-dibromophenyl)acetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-Amino-3,5-dibromophenyl)acetic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution dropwise while stirring. The use of a strong acid catalyst is essential for the reaction to proceed at a reasonable rate.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. This step is critical to quench the reaction and remove the acid catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic layers are combined. This separates the desired ester product, which is more soluble in the organic phase, from inorganic salts.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure Ethyl 2-(4-amino-3,5-dibromophenyl)acetate.
Section 3: Applications in Drug Development
The strategic placement of reactive functional groups makes Ethyl 2-(4-amino-3,5-dibromophenyl)acetate a valuable building block in the synthesis of pharmacologically active compounds.
Key Intermediate in Ambroxol Synthesis
The most prominent application of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is as a key precursor in the industrial synthesis of Ambroxol.[1][2] Ambroxol is a widely used mucolytic agent that breaks down phlegm and is used in the treatment of respiratory conditions associated with excessive or viscous mucus.[1]
The synthesis of Ambroxol from this intermediate involves several key transformations. The ester group is typically reduced to an alcohol, which is then converted to a halide (e.g., a bromide). This is followed by a nucleophilic substitution reaction with trans-4-aminocyclohexanol to introduce the cyclohexanol moiety and form the final Ambroxol structure.[2]
Caption: Synthetic pathway from Ethyl 2-(4-amino-3,5-dibromophenyl)acetate to Ambroxol.
Scaffold for Novel Bioactive Molecules
Beyond its role in Ambroxol synthesis, the dibrominated aniline core of this molecule serves as a versatile scaffold for generating libraries of novel compounds in drug discovery programs.[6] The bromine atoms are particularly useful as they can be readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The amino group can also be derivatized to form amides, sulfonamides, or other functional groups, further expanding the chemical space accessible from this intermediate.[6]
Section 4: Safety and Handling
Proper handling and storage of Ethyl 2-(4-amino-3,5-dibromophenyl)acetate are essential to ensure laboratory safety. The information provided here is a summary and should be supplemented with a full review of the Safety Data Sheet (SDS).
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[7][8] |
| Ventilation | Use only outdoors or in a well-ventilated area. Handle in a fume hood to avoid inhalation of dust or vapors.[7][8] |
| Handling | Avoid contact with skin, eyes, and clothing.[7] Wash hands and face thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[7][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Recommended storage is at 2-8°C.[3] Store locked up.[7][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse affected areas with soap and water.[7] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[7] |
| Disposal | Dispose of contents and container in accordance with existing federal, state, and local environmental control laws.[7] |
Conclusion
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate is a chemical intermediate of considerable value, primarily due to its central role in the synthesis of the widely used drug Ambroxol. Its well-defined structure, characterized by multiple reactive sites, also positions it as a versatile building block for the creation of novel chemical entities in medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for any researcher or scientist working with this compound. This guide has provided a detailed technical overview to support its effective and safe application in the laboratory and in the broader context of pharmaceutical development.
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